

1H NMR and 13C NMR spectral data for (2-Formylphenoxy)acetonitrile

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Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-Formylphenoxy)acetonitrile

Authored by: A Senior Application Scientist Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the fields of chemical research and pharmaceutical development for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of (2-Formylphenoxy)acetonitrile. As direct, fully assigned spectral data for this specific isomer is not readily available in peer-reviewed literature, this document serves as a predictive guide grounded in fundamental NMR principles and spectral data from analogous structures. We will dissect the anticipated chemical shifts, coupling constants, and multiplicities, explaining the theoretical basis for these predictions based on substituent effects.[1][3] This guide is intended for researchers and drug development professionals who rely on NMR for structural verification and characterization of novel chemical entities.

Introduction: The Structural Significance of (2-Formylphenoxy)acetonitrile

(2-Formylphenoxy)acetonitrile is a bifunctional organic molecule featuring a benzaldehyde moiety linked to an acetonitrile group via an ether linkage at the ortho position. This

arrangement of functional groups—an aldehyde, an aromatic ether, and a nitrile—makes it a versatile building block in organic synthesis. The precise characterization of its chemical structure is paramount for its application in synthesizing more complex molecules, particularly in drug discovery pipelines where absolute structural integrity is non-negotiable. NMR spectroscopy provides the most definitive data for this purpose.

This guide will explore the predicted NMR spectral features of this molecule, providing a robust framework for scientists to interpret experimentally acquired data.

Foundational Principles: Interpreting NMR Spectra of Substituted Aromatics

The chemical shifts (δ) in the NMR spectrum of **(2-Formylphenoxy)acetonitrile** are governed by the electronic environment of each nucleus. The aromatic ring protons and carbons are influenced by two key substituents:

- The Formyl Group (-CHO): This is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It strongly deshields ortho and para positions, causing their corresponding nuclei to resonate at a higher chemical shift (downfield).^[1] The carbonyl carbon itself gives a characteristic signal in the far downfield region of the ^{13}C NMR spectrum.^{[4][5]}
- The Cyanomethoxy Group (-OCH₂CN): This group has a more complex influence. The ether oxygen is electron-donating through resonance, which tends to shield the ortho and para positions (upfield shift). However, its inductive effect and the electron-withdrawing nature of the nitrile (-CN) group counteract this, particularly for the attached methylene group and adjacent carbons.

The interplay of these effects, along with through-bond spin-spin coupling, dictates the final appearance of the spectrum.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the methylene protons, and the four aromatic protons, which constitute a complex ABCD spin system.

Peak Assignments and Predicted Chemical Shifts

The predicted ^1H NMR data, assuming a standard deuterated chloroform (CDCl_3) solvent, are summarized in Table 1.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Rationale
H- α (Aldehyde)	~10.5	Singlet (s)	N/A	Highly deshielded proton attached to a carbonyl carbon. [6]
H-6 (Aromatic)	~7.90	Doublet of doublets (dd)	$J(H_6-H_5) \approx 7.7$ Hz (ortho), $J(H_6-H_4) \approx 1.7$ Hz (meta)	Located ortho to the strongly electron-withdrawing formyl group, resulting in significant deshielding.
H-4 (Aromatic)	~7.65	Doublet of triplets (dt) or Triplet of doublets (td)	$J(H_4-H_5) \approx 7.5$ Hz (ortho), $J(H_4-H_3) \approx 7.5$ Hz (ortho), $J(H_4-H_6) \approx 1.7$ Hz (meta)	Located para to the formyl group, experiencing strong deshielding.
H-5 (Aromatic)	~7.30	Doublet of triplets (dt) or Triplet of doublets (td)	$J(H_5-H_4) \approx 7.5$ Hz (ortho), $J(H_5-H_6) \approx 7.7$ Hz (ortho), $J(H_5-H_3) \approx 1.2$ Hz (meta)	Influenced by meta relationships to both substituents.

H-3 (Aromatic)	~7.10	Doublet of doublets (dd)	$J(H_3-H_4) \approx 7.5$ Hz (ortho), $J(H_3-H_5) \approx 1.2$ Hz (meta)	Located ortho to the electron-donating ether oxygen, causing a relative upfield shift compared to other aromatic protons.
H- β (Methylene)	~4.95	Singlet (s)	N/A	Deshielded by the adjacent electronegative oxygen and the electron-withdrawing nitrile group.

Visualizing Proton Relationships

The structure and labeling of the protons are essential for understanding the coupling patterns described above.

Figure 1: Molecular structure of **(2-Formylphenoxy)acetonitrile** with proton labeling.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides direct information about the carbon skeleton of the molecule. [7] Nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments.

Peak Assignments and Predicted Chemical Shifts

The predicted ^{13}C NMR data, assuming a CDCl_3 solvent, are summarized in Table 2.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Aldehyde)	~190.0	Typical chemical shift for a benzaldehyde carbonyl carbon, highly deshielded. ^[5]
C-1 (Ar-O)	~159.0	Aromatic carbon attached to electronegative oxygen, significantly deshielded.
C-2 (Ar-CHO)	~136.5	Ipso-carbon attached to the formyl group.
C-4 (Ar-H)	~135.0	Aromatic CH carbon para to the formyl group.
C-6 (Ar-H)	~129.0	Aromatic CH carbon ortho to the formyl group.
C-5 (Ar-H)	~125.0	Aromatic CH carbon meta to both substituents.
C-3 (Ar-H)	~115.5	Aromatic CH carbon ortho to the ether linkage, relatively shielded.
C≡N (Nitrile)	~116.0	Characteristic chemical shift for a nitrile carbon. ^[8]
CH ₂ (Methylene)	~55.0	Aliphatic carbon attached to an oxygen, deshielded.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following is a self-validating, field-proven protocol for acquiring high-quality NMR data for a novel compound like **(2-Formylphenoxy)acetonitrile**.

Sample Preparation

- Mass Measurement: Accurately weigh approximately 5-10 mg of the purified **(2-Formylphenoxy)acetonitrile** sample.
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl_3) is a common first choice for its excellent solubilizing power for many organic compounds and its single residual peak at $\delta \sim 7.26$ ppm.[9]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.
- Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm). Most high-quality deuterated solvents already contain TMS.[6]
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Spectrometer Setup and Data Acquisition

- Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution.
- ^1H NMR Acquisition:
 - Pulse Angle: Use a 30° or 45° pulse angle for quantitative analysis.
 - Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.
 - Relaxation Delay: A delay of 1-5 seconds between pulses is crucial for full proton relaxation, ensuring accurate peak integration.
- ^{13}C NMR Acquisition:
 - Mode: Use a proton-decoupled pulse sequence (e.g., zpg30) to produce a spectrum with singlets for all carbons, simplifying interpretation.

- Acquisition Time: Typically ~1-2 seconds.
- Relaxation Delay: A 2-second delay is standard.
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

Workflow Visualization

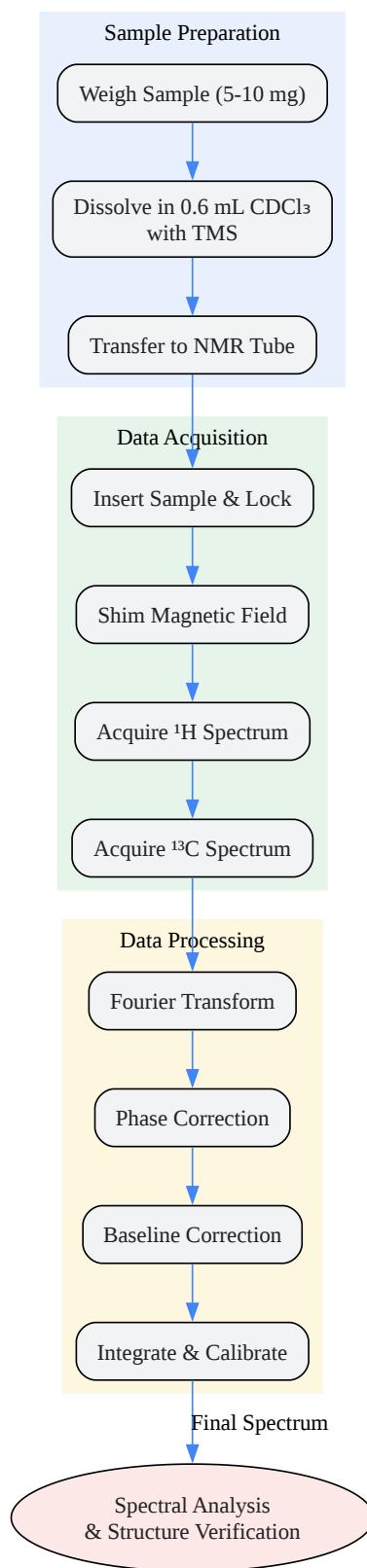
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Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide presents a detailed, predictive analysis of the ^1H and ^{13}C NMR spectra for **(2-Formylphenoxy)acetonitrile**. The predicted chemical shifts and coupling patterns are derived from established principles of substituent effects in aromatic systems. The aldehydic proton at ~ 10.5 ppm, the methylene singlet at ~ 4.95 ppm, and the distinct pattern of the four aromatic protons provide a unique spectral fingerprint. Similarly, the nine predicted ^{13}C signals, especially the carbonyl at ~ 190.0 ppm and the nitrile at ~ 116.0 ppm, offer definitive confirmation of the carbon framework. The provided experimental protocol outlines a robust method for acquiring high-quality data to verify these predictions, underscoring the indispensable role of NMR spectroscopy in modern chemical science.

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